molecular formula C14H23NO4 B3919659 methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate

methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate

Cat. No. B3919659
M. Wt: 269.34 g/mol
InChI Key: OFCVCRIGXGVRQN-NWDGAFQWSA-N
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Description

Methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate, also known as MCC-555, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate involves its ability to bind to specific sites on proteins, leading to changes in their structure and function. In the case of pain and inflammation, methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate binds to the cyclooxygenase enzyme, inhibiting its activity and reducing the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate are varied and depend on the specific protein or enzyme that it interacts with. In general, it has been shown to exhibit analgesic and anti-inflammatory properties, increase dopamine levels in the brain, and modulate the activity of various enzymes and ion channels.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate in lab experiments is its ability to bind to specific sites on proteins, allowing researchers to study their function and regulation in greater detail. However, one limitation is that its effects may be specific to certain proteins or enzymes, making it less useful for studying broader physiological processes.

Future Directions

There are several future directions for the study of methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate. One area of research is the development of new painkillers based on its analgesic and anti-inflammatory properties. Another area is the study of its potential use in the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to understand its effects on specific proteins and enzymes and to identify new potential applications in various fields of scientific research.

Scientific Research Applications

Methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. It has also been studied for its potential use in the treatment of Parkinson's disease due to its ability to increase dopamine levels in the brain.
In biochemistry, methyl (2R*,4S*)-1-(cyclohexylcarbonyl)-4-hydroxypiperidine-2-carboxylate has been used as a tool to study the structure and function of various proteins, including enzymes and ion channels. Its ability to bind to specific sites on these proteins allows researchers to study their function and regulation in greater detail.

properties

IUPAC Name

methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-19-14(18)12-9-11(16)7-8-15(12)13(17)10-5-3-2-4-6-10/h10-12,16H,2-9H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCVCRIGXGVRQN-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1C(=O)C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,4S)-1-(cyclohexanecarbonyl)-4-hydroxypiperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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